

Comparative Analysis of Crystal Structures in Halogenated Anisole Derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-fluoroanisole

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A guide for researchers, scientists, and drug development professionals on the solid-state architecture of halogenated anisoles, offering insights into intermolecular interactions and crystal packing.

Due to the limited availability of public crystallographic data for **2-Bromo-4-fluoroanisole**, this guide presents a comparative analysis of closely related halogenated aromatic compounds. By examining the crystal structures of dihalogenated phenols and anisoles, we can gain valuable insights into the non-covalent interactions that govern their solid-state assembly. Understanding these structural motifs is crucial for predicting and controlling the physicochemical properties of new materials and active pharmaceutical ingredients.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for selected dihalogenated phenols and a dibromoanisole derivative. This data provides a quantitative basis for comparing their crystal packing and molecular arrangements.



Parameter	4-Bromo-3- chlorophenol[1][2]	3-Bromo-4- chlorophenol[1][2]	2,4-Dibromoanisole
Chemical Formula	C ₆ H ₄ BrClO	C ₆ H ₄ BrClO	C7H6Br2O[3][4]
Formula Weight	207.45 g/mol	207.45 g/mol	265.93 g/mol [3]
Crystal System	Tetragonal	Monoclinic	Orthorhombic
Space Group	141/a	P21/c	Pnma
Unit Cell Dimensions	a = 21.662(3) Å, c = 3.793(1) Å	a = 11.838(2) Å, b = 3.903(1) Å, c = 15.013(3) Å, β = 108.83(1)°	a = 14.1567 Å, b = 7.4304 Å, c = 8.4823 Å
Volume	1779.8(6) ų	656.7(2) Å ³	892.1 Å ³
Z	8	4	4
Density (calculated)	1.548 Mg/m³	2.095 Mg/m³	1.979 Mg/m³
Key Intermolecular Interactions	O-H···O Hydrogen Bonds, Type II Br···Br Halogen Bonds, Type I Cl···Cl Contacts	O-H···O Hydrogen Bonds, Br···O Halogen Bonds, Cl···Cl Contacts	Halogen···Halogen Contacts, C-H···O Hydrogen Bonds, π-π Stacking

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of precise steps, from sample preparation to data analysis. The general workflow is outlined below.

Synthesis and Crystallization

High-purity crystalline material is the prerequisite for a successful single-crystal X-ray diffraction experiment.

• Synthesis: The target compound, such as a halogenated anisole derivative, is synthesized using established organic chemistry methods. For instance, **2-Bromo-4-fluoroanisole** can be prepared via the bromination of 4-fluoroanisole.



- Purification: The crude product is purified to a high degree using techniques like column chromatography, distillation, or recrystallization.
- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.

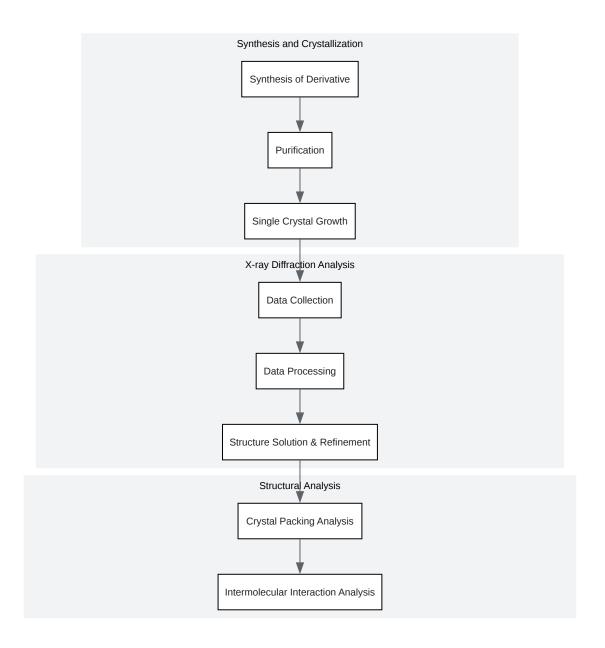
X-ray Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays are
 directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is
 rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- Structure Solution and Refinement: The initial crystal structure is determined using computational methods. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for crystal structure determination and the logical relationship between molecular structure and crystal packing.

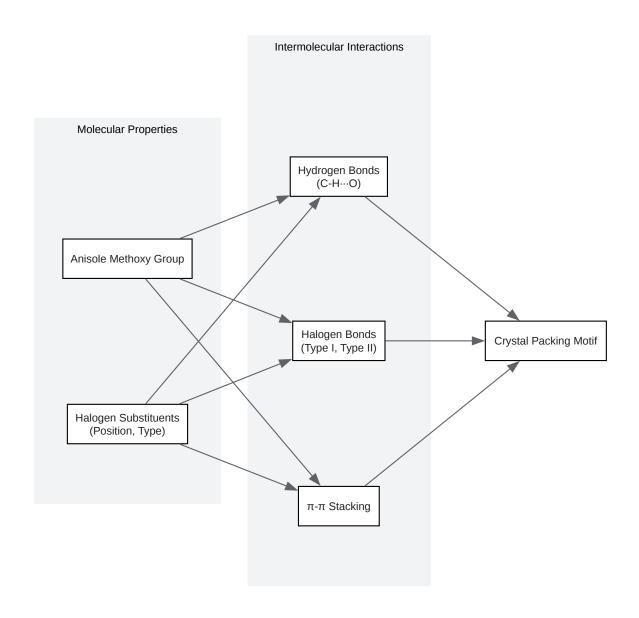




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Experimental workflow for crystal structure determination.





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Influence of molecular features on crystal packing.

Comparative Performance and Intermolecular Interactions



The nature and arrangement of halogen substituents on the aromatic ring, along with the presence of the methoxy group, significantly influence the intermolecular interactions and, consequently, the overall crystal packing.

In the case of the dihalogenated phenols, the crystal packing is dominated by a combination of strong O-H···O hydrogen bonds and various halogen-halogen interactions. For instance, in 4-bromo-3-chlorophenol, the molecules form chains via hydrogen bonding, and these chains are further organized by Type II Br···Br and Type I Cl···Cl contacts[1][2]. The difference in the crystal systems and space groups between 4-bromo-3-chlorophenol (tetragonal) and 3-bromo-4-chlorophenol (monoclinic) highlights how the relative positions of the halogen atoms can lead to different supramolecular assemblies[1][2].

For dihalogenated anisoles, such as 2,4-dibromoanisole, the absence of the strong hydroxyl-group hydrogen bond donor means that weaker interactions play a more dominant role in directing the crystal packing. These include halogen···halogen interactions, weak C-H···O hydrogen bonds involving the methoxy group, and π - π stacking interactions between the aromatic rings. The interplay of these weaker forces determines the final crystal structure.

In conclusion, the crystal structures of halogenated anisole derivatives are a result of a delicate balance of various intermolecular interactions. The specific halogen atoms, their positions on the aromatic ring, and the presence of the methoxy group all contribute to the final solid-state architecture. A thorough understanding of these interactions is essential for the rational design of crystalline materials with desired properties.

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